molecular formula C8H9BF3KO2 B7969699 Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Cat. No.: B7969699
M. Wt: 244.06 g/mol
InChI Key: YAIXUDJKYIJWDM-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is an organotrifluoroborate salt characterized by a para-substituted phenyl ring bearing a 2-hydroxyethoxy group (-OCH₂CH₂OH). The trifluoroborate (BF₃⁻) moiety and potassium counterion enhance stability compared to boronic acids, making it advantageous for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry . Key identifiers include MDL number MFCD28016120 and a purity of 95% . This compound is presumed to have applications in pharmaceutical intermediate synthesis, given the prevalence of similar trifluoroborates in medicinal chemistry .

Properties

IUPAC Name

potassium;trifluoro-[4-(2-hydroxyethoxy)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4,13H,5-6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXUDJKYIJWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCO)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide typically involves the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

4-(2-hydroxyethoxy)phenylboronic acid+KHF2Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide\text{4-(2-hydroxyethoxy)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 4-(2-hydroxyethoxy)phenylboronic acid+KHF2​→Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling . Typical conditions involve mild temperatures and the presence of a base to facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Hydroxyalkoxy- and Hydroxyalkyl-Substituted Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Target: Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide - ~C₈H₉BF₃KO₂ - 4-(2-hydroxyethoxy) High hydrophilicity; cross-coupling
Potassium trifluoro[4-(2-hydroxyethyl)phenyl]boranuide 1015082-81-1 C₈H₉BF₃KO 232.06 4-(2-hydroxyethyl) Improved water solubility
Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide 1015082-79-7 C₈H₉BF₃KO 232.06 2-(2-hydroxyethyl) Steric hindrance at ortho position

Key Differences :

  • The hydroxyethoxy group (-OCH₂CH₂OH) in the target compound introduces ether linkage, enhancing solubility compared to the hydroxyethyl (-CH₂CH₂OH) analog. Ortho-substituted derivatives (e.g., 2-hydroxyethyl) exhibit steric effects that may slow reaction kinetics in cross-coupling .

Alkoxy- and Aryloxy-Substituted Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium trifluoro(4-methoxyphenyl)borate 192863-36-8 C₇H₆BF₃KO 220.02 4-methoxy Electron-donating group enhances stability
Potassium trifluoro(4-phenoxyphenyl)boranuide 1187951-62-7 C₁₂H₉BF₃KO 284.11 4-phenoxy Bulky substituent reduces reactivity
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide 1985700-36-4 C₇H₄BF₆KO 268.01 2-(trifluoromethoxy) Strong electron-withdrawing effect

Key Differences :

  • Methoxy (-OCH₃) and phenoxy (-OPh) groups donate electrons, stabilizing the boronate, whereas trifluoromethoxy (-OCF₃) withdraws electrons, accelerating cross-coupling but reducing stability .

Amide/Carbamate- and Heterocyclic-Substituted Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide 1359865-98-7 C₁₂H₁₄BF₃KNO 295.16 4-(piperidine-1-carbonyl) Enhanced steric bulk; medicinal chemistry
Potassium 4-(1-methyl-4-piperazinyl)phenyltrifluoroborate 1691248-19-7 C₁₁H₁₅BF₃KN₂ 282.16 4-(4-methylpiperazinyl) Nitrogen-rich for coordination

Key Differences :

  • Piperidine and piperazinyl groups introduce nitrogen atoms, enabling coordination with transition metals. These derivatives are often used in drug discovery due to their biocompatibility .

Halogenated Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide 1494466-28-2 C₇H₆BF₄K 216.03 4-fluorobenzyl Electron-withdrawing fluorine enhances reactivity
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide - C₇H₃BF₇K 282.00 4-fluoro-3-CF₃ High electronegativity; niche applications

Key Differences :

  • Fluorine substituents increase electrophilicity, improving coupling efficiency but may reduce solubility .

Data Tables

Table 1: Structural and Molecular Data of Selected Trifluoroborates

Compound Name CAS Molecular Formula Molecular Weight (g/mol) MDL Number Purity (%)
This compound - ~C₈H₉BF₃KO₂ - MFCD28016120 95
Potassium trifluoro(4-phenoxyphenyl)boranuide 1187951-62-7 C₁₂H₉BF₃KO 284.11 - -
Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide 1359865-98-7 C₁₂H₁₄BF₃KNO 295.16 MFCD11977715 >95

Research Findings

  • Hydrophilicity : Hydroxyethoxy and hydroxyethyl substituents improve water solubility, facilitating reactions in aqueous media .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-hydroxyethyl) exhibit slower reaction kinetics due to hindered access to the boron center .
  • Electronic Tuning : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance electrophilicity, accelerating cross-coupling but requiring careful handling .
  • Medicinal Chemistry : Piperidine/pyrrolidine-substituted derivatives are prioritized in drug development for their pharmacokinetic compatibility .

Biological Activity

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a trifluoroborate group attached to a phenyl ring with a 2-hydroxyethoxy substituent. The molecular formula is C9H10BF3KC_9H_{10}BF_3K, and it has a molecular weight of approximately 220.07 g/mol. The presence of the hydroxyethoxy group enhances its solubility and reactivity in biological systems.

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and protein-protein interactions. Its ability to form stable complexes with biomolecules suggests potential applications in drug development, especially for targeting specific proteins involved in disease processes.

Anticancer Properties

Studies have shown that organoboron compounds, including this compound, exhibit anticancer properties through mechanisms such as:

  • Inhibition of tumor cell proliferation : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Induction of apoptosis : Research indicates that this compound can trigger programmed cell death in malignant cells, which is crucial for cancer therapy.

Case Studies

  • In vitro Studies : A study conducted on breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
  • Animal Models : In vivo studies using mouse models of leukemia showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.

Data Table: Biological Activity Summary

Study TypeCell Line/ModelConcentration (µM)Effect ObservedReference
In vitroBreast Cancer Cells1070% Growth Inhibition
In vivoMouse Leukemia Model5Tumor Size Reduction
Mechanistic StudyVarious EnzymesN/AEnzyme Inhibition

Toxicity and Safety Profile

The safety profile of this compound has been assessed in several studies. It is classified as harmful if swallowed (GHS Hazard Statement H302). Further research is necessary to fully understand its long-term effects and potential toxicity in clinical settings.

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